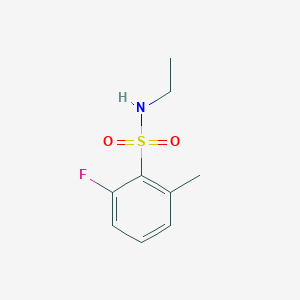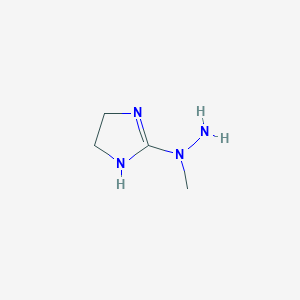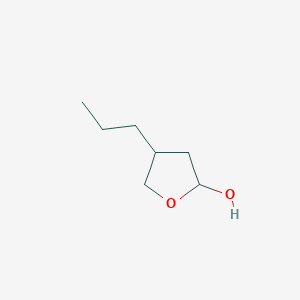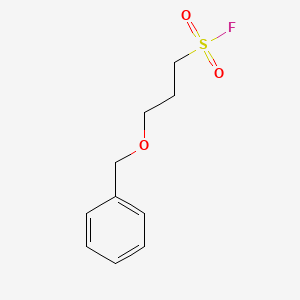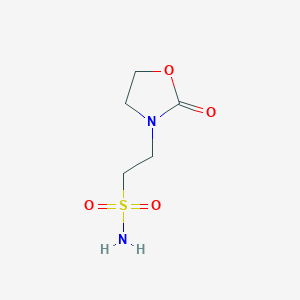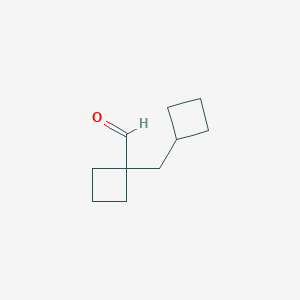
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde is an organic compound characterized by the presence of a cyclobutane ring attached to a cyclobutylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with cyclobutanone in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by oxidation of the resulting alcohol to form the aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed coupling reactions and selective oxidation processes are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong bases like sodium hydride, and nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: 1-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Cyclobutylmethyl)cyclobutanol.
Substitution: Various substituted cyclobutylmethyl derivatives.
Scientific Research Applications
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclobutylmethyl ketone: Similar structure but with a ketone functional group instead of an aldehyde.
Cyclobutylmethyl alcohol: The aldehyde group is reduced to an alcohol.
Cyclobutylmethyl carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(5-2-6-10)7-9-3-1-4-9/h8-9H,1-7H2 |
InChI Key |
WZWIJYCYWGOIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,3R)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13262384.png)
![2-{2-[(Cyclopropylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13262385.png)
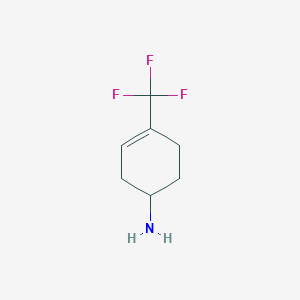
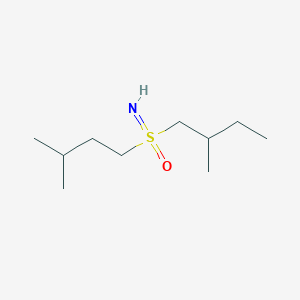
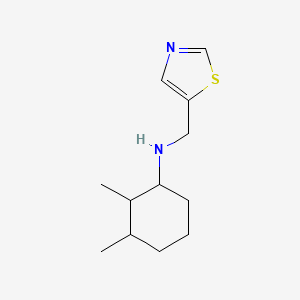
![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13262415.png)
